![molecular formula C13H25Cl2N3 B2823058 4-[(3,5-Diethylpyrazol-1-yl)methyl]piperidine;dihydrochloride CAS No. 1909306-36-0](/img/structure/B2823058.png)

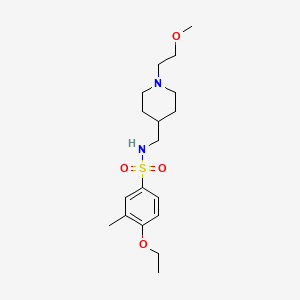

4-[(3,5-Diethylpyrazol-1-yl)methyl]piperidine;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

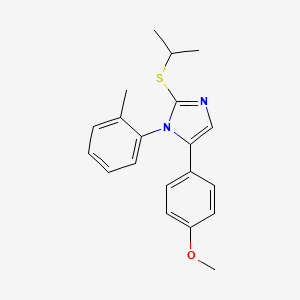

4-[(3,5-Diethylpyrazol-1-yl)methyl]piperidine;dihydrochloride is a chemical compound that is commonly used in scientific research. It is a potent and selective inhibitor of the dopamine transporter, which makes it a valuable tool for studying the role of dopamine in the brain.

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Discovery

Pyrazoles have gained prominence in medicinal chemistry due to their diverse pharmacological activities. Researchers explore their potential as drug candidates for various diseases. The pyrazole scaffold can be modified to create novel compounds with specific biological effects. For instance, derivatives of 4-[(3,5-diethyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride may exhibit antiviral, anti-inflammatory, or anticancer properties .

Green Synthesis

Interest in sustainable chemistry has led to the development of green synthetic methods. Researchers have explored microwave-assisted or solvent-free syntheses of pyrazole derivatives. The compound could serve as a starting material for such environmentally friendly approaches .

Biological Activity

Investigations into the biological activity of pyrazole derivatives have revealed promising results. For example, molecular simulation studies may predict the binding affinity of 4-[(3,5-diethyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride derivatives to specific protein targets. These insights guide drug design and optimization .

Mécanisme D'action

Target of Action

The primary targets of 4-[(3,5-diethyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .

Mode of Action

The compound interacts with its targets by fitting into the active site of the LmPTR1 pocket . This interaction is characterized by a lower binding free energy, which suggests a strong and favorable interaction .

Biochemical Pathways

The compound’s potent antileishmanial and antimalarial activities suggest that it disrupts the life cycle of the leishmania and plasmodium parasites .

Pharmacokinetics

The compound’s potent in vitro antipromastigote activity suggests that it may have good bioavailability .

Result of Action

The compound exhibits potent antileishmanial and antimalarial activities. It has been shown to be more active than standard drugs such as miltefosine and amphotericin B deoxycholate . Specifically, it displayed superior antipromastigote activity, which was 174- and 2.6-fold more active than miltefosine and amphotericin B deoxycholate, respectively .

Propriétés

IUPAC Name |

4-[(3,5-diethylpyrazol-1-yl)methyl]piperidine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3.2ClH/c1-3-12-9-13(4-2)16(15-12)10-11-5-7-14-8-6-11;;/h9,11,14H,3-8,10H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBIPWMJPAEQKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1CC2CCNCC2)CC.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3,5-diethyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]benzyl}benzenesulfonamide](/img/structure/B2822976.png)

![N-[[4-(3-chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2822978.png)

![1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-[3-pyridin-2-yl-5-(thiomorpholin-4-ylcarbonyl)isothiazol-4-yl]acetamide](/img/structure/B2822991.png)

![[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2822998.png)